

## Cefonicid Monosodium CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cefonicid Monosodium

Cat. No.: B1262056 Get Quote

# Cefonicid Monosodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cefonicid Monosodium**, a second-generation cephalosporin antibiotic. It covers its chemical identity, mechanism of action, pharmacokinetic properties, and microbiological activity, with a focus on the data and methodologies relevant to research and development.

### **Chemical Identifiers**

**Cefonicid Monosodium** is the monosodium salt of Cefonicid. The chemical identifiers for both Cefonicid and its monosodium salt are crucial for accurate documentation and research.



| Identifier        | Cefonicid                                                                                                                                                                                                                                       | Cefonicid Monosodium                                                                                                                                                                                                                                            |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 61270-58-4[1]                                                                                                                                                                                                                                   | 71420-79-6[2]                                                                                                                                                                                                                                                   |
| Molecular Formula | C18H18N6O8S3[1]                                                                                                                                                                                                                                 | C18H17N6NaO8S3[2]                                                                                                                                                                                                                                               |
| Molecular Weight  | 542.6 g/mol [1]                                                                                                                                                                                                                                 | 564.6 g/mol                                                                                                                                                                                                                                                     |
| IUPAC Name        | (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-<br>[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid                                                                               | sodium;[5-[[(6R,7R)-2-carboxy-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate                                                                                              |
| SMILES            | C1C(=C(N2INVALID-LINK INVALID-LINKNC(=O) INVALID-LINK O)C(=O)O)CSC4=NN=NN4CS (=O)(=O)O                                                                                                                                                          | C1C(=C(N2INVALID-LINK INVALID-LINKNC(=O) INVALID-LINKO)C(=O) [O-])CSC4=NN=NN4CS(=O) (=O)O.[Na+]                                                                                                                                                                 |
| InChI             | InChI=1S/C18H18N6O8S3/c2<br>5-13(9-4-2-1-3-5-9)14(26)19-<br>11-15(27)24-<br>12(17(28)29)10(6-33-<br>16(11)24)7-34-18-20-21-22-<br>23(18)8-35(30,31)32/h1-<br>5,11,13,16,25H,6-8H2,<br>(H,19,26)(H,28,29)<br>(H,30,31,32)/t11-,13-,16-/m1/s<br>1 | InChI=1S/C18H18N6O8S3.Na/<br>c25-13(9-4-2-1-3-5-<br>9)14(26)19-11-15(27)24-<br>12(17(28)29)10(6-33-<br>16(11)24)7-34-18-20-21-22-<br>23(18)8-35(30,31)32;/h1-<br>5,11,13,16,25H,6-8H2,<br>(H,19,26)(H,28,29)<br>(H,30,31,32);/q;+1/p-<br>1/t11-,13-,16-;/m1./s1 |
| InChlKey          | DYAIAHUQIPBDIP-<br>AXAPSJFSSA-N                                                                                                                                                                                                                 | WZTUULPOBSTZKR-<br>CFOLLTDRSA-M                                                                                                                                                                                                                                 |
| PubChem CID       | 43594                                                                                                                                                                                                                                           | 23664040                                                                                                                                                                                                                                                        |
| UNII              | 6532B86WFG                                                                                                                                                                                                                                      | QD9G66C5UF                                                                                                                                                                                                                                                      |



## Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefonicid, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell.

The primary target of Cefonicid is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes, specifically transpeptidases, are responsible for the cross-linking of peptidoglycan chains, which provides the cell wall with its characteristic strength and rigidity. By binding to and inactivating these PBPs, Cefonicid prevents the formation of these essential cross-links. This disruption of cell wall synthesis leads to the activation of bacterial autolytic enzymes (autolysins), which further degrade the compromised cell wall, ultimately resulting in cell lysis and bacterial death.



Click to download full resolution via product page

Diagram 1: Mechanism of action of Cefonicid in bacterial cell wall synthesis.

## **Pharmacokinetic Properties**

The pharmacokinetic profile of Cefonicid has been investigated in various studies, revealing its long-acting nature which supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of Cefonicid in Adults



| Parameter                     | Value                                                            | Study Population & Dosage             | Reference |
|-------------------------------|------------------------------------------------------------------|---------------------------------------|-----------|
| Plasma Half-life (t½)         | 4.4 ± 0.8 h                                                      | 5 healthy volunteers,<br>7.5 mg/kg IV |           |
| 5.1 h (IV), 5.4 h (IM)        | 14 adults with normal<br>renal/liver function, 1g<br>IV or 2g IM |                                       |           |
| 4.63 ± 1.49 h                 | 15 patients with skin infections, 2g IV every 24h                |                                       |           |
| Volume of Distribution (Vd)   | 0.11 ± 0.01 L/kg                                                 | 5 healthy volunteers,<br>7.5 mg/kg IV | _         |
| 0.12 ± 0.04 L/kg              | 15 patients with skin infections, 2g IV every 24h                |                                       |           |
| Total Body Clearance          | 0.32 ± 0.06 ml/min/kg                                            | 5 healthy volunteers,<br>7.5 mg/kg IV |           |
| 0.369 ± 0.110<br>ml/min/kg    | 15 patients with skin infections, 2g IV every 24h                |                                       | _         |
| Renal Clearance               | 0.29 ± 0.05 ml/min/kg                                            | 5 healthy volunteers,<br>7.5 mg/kg IV |           |
| Urinary Excretion (unchanged) | 88 ± 6% over 48 h                                                | 5 healthy volunteers,<br>7.5 mg/kg IV | _         |
| Protein Binding               | ~98%                                                             | -                                     |           |

Table 3: Pharmacokinetic Parameters of Cefonicid in Children



| Parameter                            | Mean Value   | Study Population & Dosage   | Reference |
|--------------------------------------|--------------|-----------------------------|-----------|
| Peak Serum Concentration (Cmax)      | 212.63 μg/mL | 17 children, 50 mg/kg<br>IM |           |
| Time to Peak (Tmax)                  | 1.00 h       | 17 children, 50 mg/kg<br>IM |           |
| Half-life (t½)                       | 3.24 h       | 17 children, 50 mg/kg<br>IM | •         |
| Apparent Volume of Distribution (Vz) | 0.21 L/kg    | 17 children, 50 mg/kg<br>IM | -         |
| Total Body Clearance<br>(CL)         | 16.67 ml/min | 17 children, 50 mg/kg<br>IM | -         |
| Renal Clearance<br>(CLR)             | 13.60 ml/min | 17 children, 50 mg/kg<br>IM | -         |

## **Microbiological Activity**

Cefonicid demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 4: In Vitro Activity of Cefonicid Against Selected Bacterial Species



| Bacterial Species        | MIC Range (μg/mL) | Susceptibility<br>Breakpoint (µg/mL) | Reference |
|--------------------------|-------------------|--------------------------------------|-----------|
| Staphylococcus aureus    | -                 | ≤ 8.0                                |           |
| Escherichia coli         | -                 | ≤ 8.0                                |           |
| Klebsiella<br>pneumoniae | -                 | ≤ 8.0                                | -         |
| Proteus mirabilis        | -                 | ≤ 8.0                                | •         |

Note: The table provides susceptibility breakpoints as specific MIC range data was not available in the provided search results. The breakpoint indicates the concentration at which the organism is considered susceptible to the antibiotic.

## **Experimental Protocols**

## Determination of Minimum Inhibitory Concentration (MIC) by Disk Diffusion

The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics.





Click to download full resolution via product page

**Diagram 2:** Workflow for MIC determination using the disk diffusion method.

Methodology:



- Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
- Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
- Disk Application: A paper disk impregnated with a standard concentration of Cefonicid (e.g., 30 μg) is aseptically placed on the surface of the inoculated agar.
- Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
- Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around the antibiotic disk, where bacterial growth has been inhibited, is measured in millimeters.
- Interpretation: The measured zone diameter is compared to established clinical breakpoints to determine if the bacterium is susceptible, intermediate, or resistant to Cefonicid. For Cefonicid, a zone of ≥18 mm is typically considered susceptible.

### Pharmacokinetic Analysis in Human Subjects

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

#### Methodology:

- Subject Recruitment: A cohort of healthy volunteers or patients is recruited for the study.
- Drug Administration: A single dose of Cefonicid is administered, either intravenously (e.g.,
   7.5 mg/kg as a 5-minute infusion) or intramuscularly.
- Sample Collection: Multiple blood and urine samples are collected at predetermined time points over a specified period (e.g., 48 hours).
- Drug Concentration Analysis: The concentration of Cefonicid in the plasma and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).



• Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and the area under the concentration-time curve (AUC).

## **Synthesis**

A novel and efficient method for the synthesis of Cefonicid benzathine salt has been reported, which involves the deformylation of the OH-protected group on the mandelic moiety and subsequent crystallization. This process aims to improve yield and product stability. A general procedure for the synthesis of a key intermediate, 7-amino-3-[sulphomethyl-1H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt (7-SACA), involves the reaction of 1-sulphomethyl-5-mercapto-1,2,3,4-tetrazole sodium-potassium salt with 7-ACA in the presence of BF<sub>3</sub> in acetonitrile. The reaction mixture is then processed to isolate the 7-SACA intermediate. This intermediate can then be used in the subsequent synthesis of Cefonicid.

### Conclusion

**Cefonicid Monosodium** remains a significant second-generation cephalosporin with a well-characterized profile. Its long pharmacokinetic half-life allows for less frequent dosing, which is advantageous in clinical settings. The detailed understanding of its chemical properties, mechanism of action, and microbiological spectrum of activity provides a solid foundation for its continued use and for further research in the development of new antibacterial agents. The experimental protocols outlined in this guide offer standardized approaches for the evaluation of Cefonicid and other similar compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Microbiological and pharmacokinetic evaluation of cefonicid, a long-acting cephalosporin PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Cefonicid Monosodium CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262056#cefonicid-monosodium-cas-number-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com